

Structure-Activity Relationship (SAR) studies of N-substituted piperidin-4-amines

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Compound of Interest

Compound Name:	1-(1,3-Benzoxazol-2-yl)piperidin-4-amine
CAS No.:	760940-88-3
Cat. No.:	B3283050

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Comparative Guide: SAR of -Substituted Piperidin-4-amines

Executive Summary: The "Head-to-Tail" Pharmacophore

The piperidin-4-amine scaffold functions as a flexible linker system. Its biological activity is governed by a "Head" (4-amino substituent) and "Tail" (N1-substituent) architecture.

- The Head (4-position): Dictates primary receptor subtype selectivity (e.g., GPCR orthosteric binding).
- The Tail (N1-position): Modulates physicochemical properties (logP, pKa), metabolic stability, and—crucially—secondary binding pockets or off-target liabilities like hERG channel blockade.

Critical Insight: While hydrophobic

-substituents (benzyl, phenethyl) universally enhance potency across Sigma, Opioid, and Muscarinic receptors, they exponentially increase the risk of QT prolongation (hERG blockade). Modern SAR focuses on "de-greasing" this tail without losing affinity.

Chemical Space & Synthesis Strategies

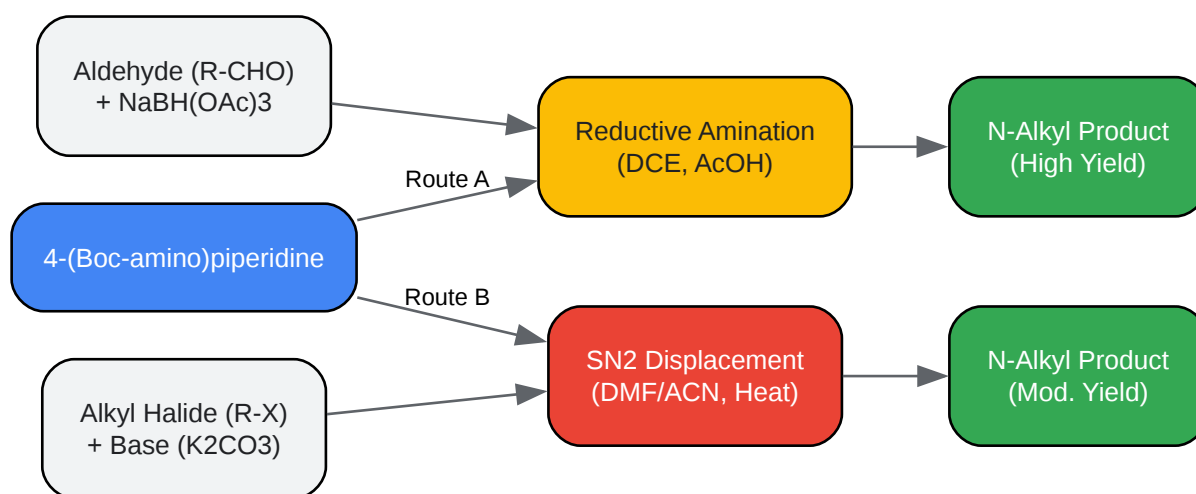
Comparative Synthetic Routes

Two primary strategies exist for accessing this chemical space.[1] The choice depends on whether the library variation is required at the Head or the Tail.

Feature	Route A: Reductive Amination (N1-Derivatization)	Route B: S 2 Displacement (N1-Alkylation)
Starting Material	4-(Boc-amino)piperidine	4-(Boc-amino)piperidine
Reagents	Aldehyde/Ketone + NaBH(OAc)	Alkyl Halide + K CO /DIPEA
Scope	Branched/Chiral tails; mild conditions.	Linear/Simple tails; harsh conditions.
Yield Reliability	High (>80%); tolerates functional groups.[2]	Moderate; risk of over-alkylation.
Preferred For	Late-stage Lead Optimization	Early-stage Hit Expansion

Visualization: General Synthesis Workflow

The following diagram illustrates the divergent synthesis pathways for generating SAR libraries.



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Caption: Divergent synthetic pathways for N-substituted piperidin-4-amines. Route A (Reductive Amination) is preferred for complex SAR exploration.

Comparative SAR Analysis

Case Study: Potency vs. hERG Liability

A major challenge with

-substituted piperidines is the "hERG Pharmacophore" overlap. The hERG channel pore contains aromatic residues (Tyr652, Phe656) that engage in

-stacking with hydrophobic

-substituents.

Comparative Data: Impact of N-Substituent on Activity

Target Context: Muscarinic M1 Agonist / Sigma-1 Receptor Ligand

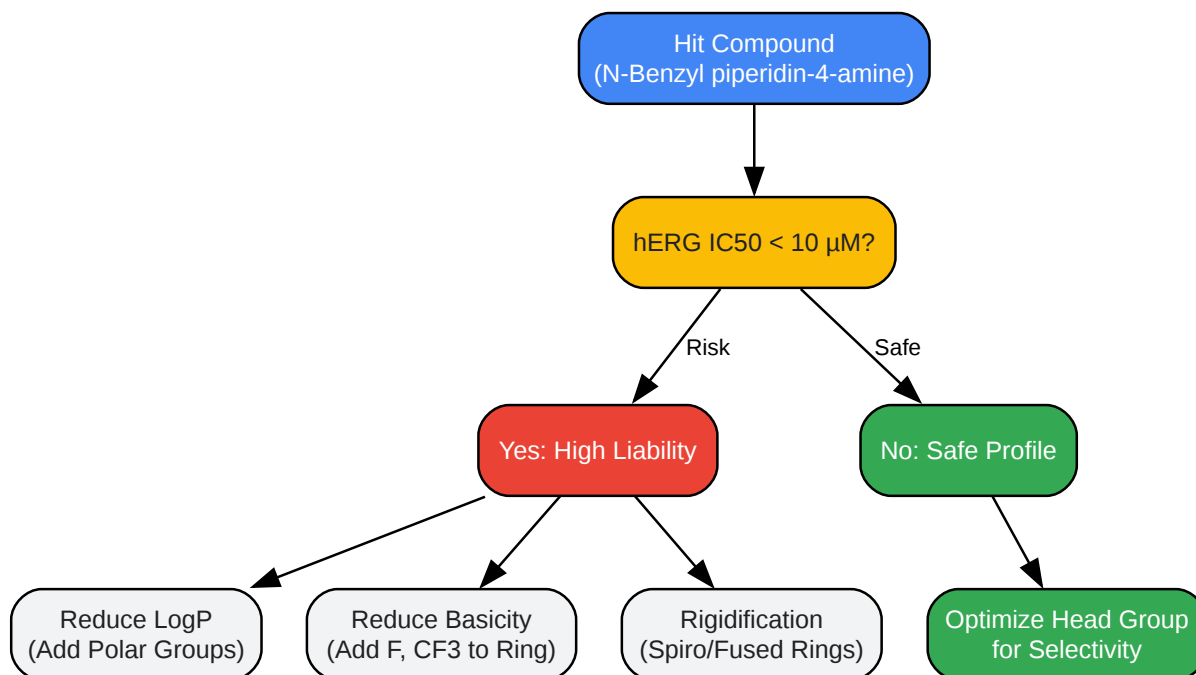
N-Substituent (Tail)	Structure Type	Target Potency (Ki/EC50)	hERG Inhibition (IC50)	SAR Verdict
Methyl	Small Alkyl	Low (> 1000 nM)	> 30 μ M (Safe)	Inactive. Too small to engage secondary pockets.
Benzyl	Aromatic	High (< 10 nM)	1–5 μ M (Risk)	Potent but Toxic. Classic "hERG trap."
Phenethyl	Ext.[3][4][5] Aromatic	Very High (< 1 nM)	< 0.5 μ M (Unsafe)	High Liability. Optimal length for hERG pore binding.
Fluorobenzyl	Polar Aromatic	High (< 10 nM)	5–10 μ M (Improved)	Balanced. EWG reduces basicity & -stacking.
Piperidine-4-yl	Rigid/Polar	Moderate (50 nM)	> 30 μ M (Safe)	Safe Lead. Reduces lipophilicity (LogP).

Mechanism of Action: The "Flexible Linker" Hypothesis

The ethylene bridge (phenethyl) or methylene bridge (benzyl) allows the piperidine nitrogen to pivot.

- Protonated Nitrogen: Forms a salt bridge with Asp residues in GPCRs (e.g., Asp113 in M1).
- Aromatic Tail: Swings into a hydrophobic sub-pocket.
- Optimization: Restricting this flexibility (e.g., using a rigid bicyclic system or shortening the linker) often retains potency while disrupting the induced fit required for hERG blockade.

Visualization: SAR Decision Tree



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Caption: Strategic decision tree for optimizing N-substituted piperidines to mitigate hERG toxicity.

Experimental Protocols

Protocol A: Reductive Amination (Library Synthesis)

Standardized method for generating N-substituted analogs.

- Preparation: Dissolve 4-(Boc-amino)piperidine (1.0 equiv) and the corresponding aldehyde (1.1 equiv) in 1,2-dichloroethane (DCE).
- Activation: Add Acetic Acid (1.5 equiv) to catalyze iminium ion formation. Stir at Room Temperature (RT) for 30–60 mins.
- Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise. Note: STAB is preferred over NaBH

CN due to lower toxicity and better selectivity.

- Work-up: Stir for 12–16 hours. Quench with sat. NaHCO₃.
Extract with DCM.
- Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Automated Patch Clamp (hERG Safety Assay)

Self-validating protocol for assessing cardiac safety.

- Cell Line: CHO cells stably expressing hERG (Kv11.1).
- Solutions:
 - Extracellular: Tyrode's solution (pH 7.4).
 - Intracellular: K-Aspartate based pipette solution.
- Voltage Protocol:
 - Hold at -80 mV.
 - Depolarize to +40 mV for 500 ms (Channel opening).
 - Repolarize to -50 mV for 500 ms (Tail current measurement).
- Validation:
 - Positive Control: E-4031 (IC₅₀ ~10-50 nM).
 - Acceptance Criteria: Seal resistance > 500 MΩ; Tail current amplitude > 500 pA.
- Data Analysis: Calculate % inhibition of tail current vs. vehicle control.

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